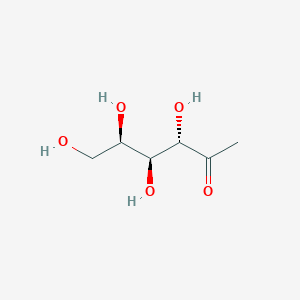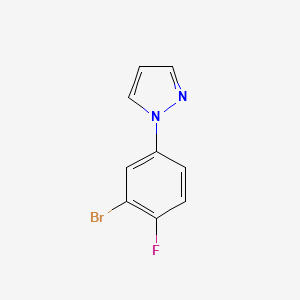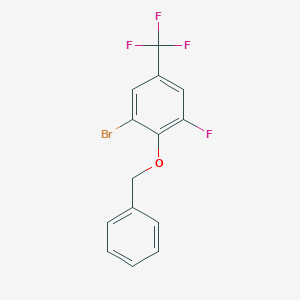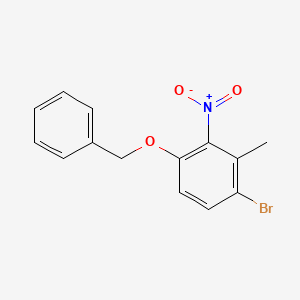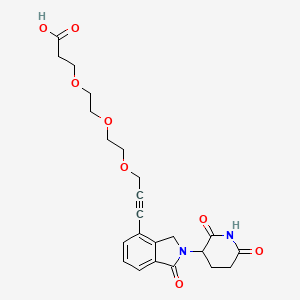
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of phthalimide and glutarimide moieties, along with a propargyl group and a polyethylene glycol (PEG) chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the formation of phthalimide and glutarimide derivatives, which are then coupled with a propargyl group through a series of chemical reactions. The final step involves the attachment of a PEG2-C2-acid chain to the propargylated intermediate. The reaction conditions for each step vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each stage to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, the compound is utilized for its ability to modify proteins and other biomolecules, enhancing their solubility and stability.
Medicine: The compound’s unique properties make it valuable for drug delivery systems, where it can improve the bioavailability and efficacy of therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific proteins and enzymes, modulating their activity and function. The PEG chain enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid: This compound has a shorter PEG chain, which may affect its solubility and biological activity.
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid: This compound has a longer PEG chain, potentially enhancing its solubility and stability but also increasing its molecular weight.
The uniqueness of this compound lies in its balanced PEG chain length, which provides an optimal combination of solubility, stability, and biological activity.
Propiedades
Fórmula molecular |
C23H26N2O8 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H26N2O8/c26-20-7-6-19(22(29)24-20)25-15-18-16(3-1-5-17(18)23(25)30)4-2-9-31-11-13-33-14-12-32-10-8-21(27)28/h1,3,5,19H,6-15H2,(H,27,28)(H,24,26,29) |
Clave InChI |
YLLWHBPOVWETSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


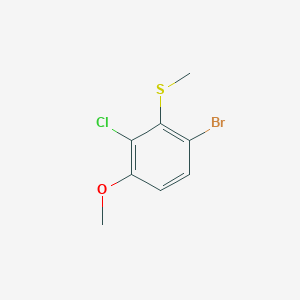
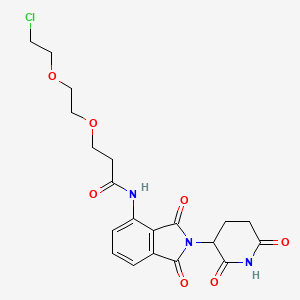
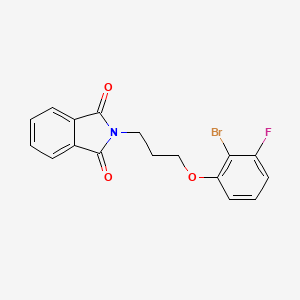
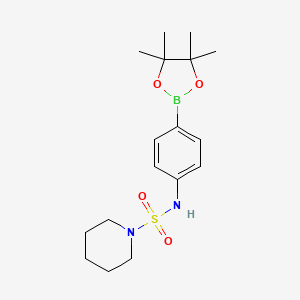
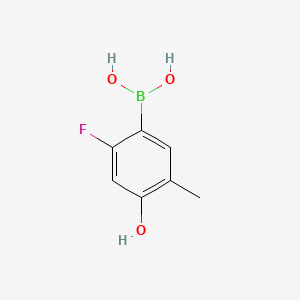

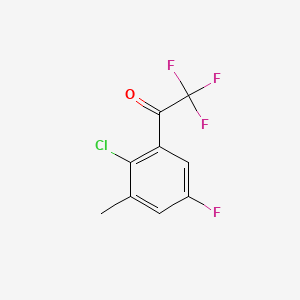
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
